Crystal Structure Confirmation and Regioisomeric Differentiation
The single-crystal X-ray structure of the target compound has been determined and deposited, confirming the (Z)-configuration at the C5 exocyclic double bond and establishing unambiguous regiochemical identity at both the N3-(2-bromophenyl) and C5-(3-fluorophenyl)methylene positions [1]. A closely related analog—3-(2-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS 501410-69-1)—has been indexed by ChemNet with the identical molecular formula (C₁₆H₉BrFNOS₂) but differing only in the fluorine substitution pattern (para vs. meta), providing a directly comparable structural isomer . Additionally, the des-fluoro analog 5-benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one (MW 376.3 g/mol) lacks the fluorine atom entirely, serving as a baseline for assessing electronic effects of halogen substitution on the arylidene ring .
| Evidence Dimension | Crystal structure identity and regiochemistry: fluorine substitution position (meta vs. para) and presence vs. absence of fluorine |
|---|---|
| Target Compound Data | C₁₆H₉BrFNOS₂, MW 394.28 g/mol, (Z)-configuration at C5=C, 3-fluorophenyl at C5 (meta-F), 2-bromophenyl at N3, crystal structure confirmed by X-ray diffraction |
| Comparator Or Baseline | Comparator 1: 3-(2-bromophenyl)-5-[(4-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one—identical formula, para-F at C5; Comparator 2: 5-benzylidene-3-(2-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one—des-fluoro analog, MW 376.3 g/mol |
| Quantified Difference | Meta- vs. para-fluorine positional isomerism; ~18 Da mass difference relative to des-fluoro analog; distinct dihedral angles and crystal packing interactions |
| Conditions | X-ray diffractometer data collected at ambient temperature; structure solved by direct methods and refined with ShelXL |
Why This Matters
Procurement of the correct regioisomer is critical because meta- vs. para-fluorine substitution affects the dihedral angle between the arylidene ring and the rhodanine core, altering conjugation, electrophilicity, and target-binding geometry—purchasing the wrong positional isomer invalidates any structure-based experimental design.
- [1] Goh, E. M.; et al. Crystal and molecular structures of substituted 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives. Cambridge Structural Database entry. PMC article ID: PMC3772428. View Source
